[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[4-(2-methoxyethoxy)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-13-2-3-14-7-4-9-10(5-7)6-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPFNIBCXLLGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis and Functionalization
The pyrazole ring system is typically synthesized via condensation reactions involving β-dicarbonyl compounds or their derivatives and hydrazines or hydrazine equivalents. For the preparation of substituted pyrazoles such as [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid, the following general approach is employed:
Starting Materials: Ethyl acetoacetate or similar β-ketoesters serve as the core building blocks. These are reacted with aryl or alkyl hydrazines to form pyrazole derivatives.
Functional Group Protection: To avoid interference from reactive methylene groups during subsequent steps, protection or selective coupling strategies are applied. For example, coupling ethyl acetoacetate with aryl diazonium salts to form hydrazo derivatives can be used to direct the synthesis pathway.
Catalytic Cyclization: Acid-catalyzed cyclization under reflux in ethanol with catalytic HCl facilitates the formation of pyrazole-1-carbothioamides, which are intermediates toward the target pyrazole derivatives.
Acetic Acid Moiety Attachment
The acetic acid side chain attached to the pyrazole nitrogen is typically introduced via:
Alkylation with Haloacetic Acid Derivatives: The pyrazole nitrogen can be alkylated using haloacetic acid esters (e.g., ethyl bromoacetate), followed by saponification to yield the free acetic acid.
Direct Amidation: Alternatively, amidation of pyrazole amines with glyoxylic acid derivatives or activated acetic acid derivatives can be employed to form the acetic acid linkage directly.
One-Pot Amidation-Cyclization Procedures
Recent advances have demonstrated efficient one-pot procedures combining amidation and cyclization steps to streamline synthesis:
Triazene Intermediate Strategy: Starting from pyrazole carboxylates, diazotization followed by reaction with dimethylamine forms stable triazene intermediates. These intermediates undergo amidation with primary amines and subsequent acid-induced cyclization to form pyrazole derivatives with various substituents, including 2-methoxy-ethoxy groups, in one pot.
Advantages: This method reduces purification steps, improves yields, and facilitates rapid generation of analog libraries for medicinal chemistry applications.
Catalytic and Cross-Coupling Functionalization
For further diversification, palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings are employed on halogenated pyrazole intermediates:
Halogenation: Pyrazole derivatives are brominated or iodinated at specific positions to serve as coupling partners.
Cross-Coupling: Using Pd catalysts and appropriate ligands, aryl or alkynyl groups can be introduced, allowing late-stage modification of the pyrazole scaffold.
Limitations: Some coupling reactions may fail due to substrate instability, requiring protective group strategies (e.g., SEM protection) to improve yields.
Summary Table of Key Preparation Steps and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Condensation and cyclization | Ethyl acetoacetate, hydrazine, HCl, EtOH reflux | 70-90 | Formation of pyrazole-1-carbothioamides |
| Introduction of 2-methoxy-ethoxy substituent | Amidation or alkylation | PyBOP coupling with 2-methoxy-ethyl amines | 20-50 | One-pot amidation-cyclization preferred |
| Acetic acid side chain attachment | Alkylation or amidation | Haloacetic esters or glyoxylic acid derivatives | 50-80 | Followed by saponification if ester used |
| One-pot amidation-cyclization | Amidation + acid-induced cyclization | PyBOP, AcOH, primary amines, triazene intermediates | 17-42 | Enables library synthesis with diverse analogs |
| Pd-catalyzed cross-coupling | Suzuki/Sonogashira reactions | Pd(PPh3)4, CuI, arylboronic acids, alkynes | 26-93 | Requires protective groups for sensitive substrates |
Research Findings and Practical Considerations
Scalability: Multi-gram scale synthesis of key intermediates such as dipotassium triazene salts has been demonstrated, facilitating preparative synthesis.
Yield Optimization: Purification of intermediates before cross-coupling significantly improves yields; unpurified materials lead to lower product formation.
Functional Group Tolerance: The synthetic routes tolerate a variety of functional groups including esters, ethers, halogens, and amino substituents, allowing for broad structural diversity.
Late-Stage Functionalization: The use of one-pot amidation-cyclization and Pd-catalyzed couplings enables late-stage modification, which is advantageous for medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid: undergoes various types of chemical reactions, including:
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid, exhibit significant anticancer properties. For instance, a novel pyrazole compound demonstrated potent cytotoxicity against various cancer cell lines while showing reduced toxicity to non-cancerous cells. This selective cytotoxicity is crucial for developing effective cancer therapies with fewer side effects .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of microtubule organization. For example, certain pyrazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in cancer cells .
Antimicrobial Properties
Pyrazole derivatives are also being investigated for their antibacterial and antifungal activities. Research has identified several pyrazole compounds that exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial biofilms and inhibit bacterial growth at low concentrations .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for various enzymes, making it a valuable tool in biochemical research. Pyrazole derivatives have been reported to inhibit α-glucosidase and carbonic anhydrase, which are important targets in the treatment of diabetes and other metabolic disorders .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Activity Type | Target Organism/Enzyme | IC50/MIC Value |
|---|---|---|
| Anticancer | Various human cancer cell lines | Low micromolar |
| Antibacterial | MRSA | < 1 µg/ml |
| Enzyme Inhibition | α-Glucosidase | Varies |
| Carbonic Anhydrase | Varies |
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against triple-negative breast cancer cells. The results indicated that the compound induced significant apoptosis, characterized by phosphatidylserine externalization and caspase activation. The study utilized RNA sequencing and biochemical assays to elucidate the mechanism of action, confirming the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of pyrazole derivatives against biofilm-forming bacteria. The study demonstrated that specific derivatives could effectively inhibit biofilm formation and reduce bacterial viability in both planktonic and biofilm states. This finding highlights the potential application of these compounds in treating chronic infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methoxyethoxy group may enhance the compound’s solubility and bioavailability, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazole-acetic acid derivatives differ primarily in substituents on the pyrazole ring and modifications to the acetic acid group. Key analogs include:
Aryl-Substituted Pyrazole Acetic Acids
- {4-[3-(2-Methoxyphenyl)-1H-pyrazol-5-yl]phenoxy}acetic acid (11d): Features a 2-methoxyphenyl group on the pyrazole ring and a phenoxy-acetic acid chain. IR data shows a strong C=O stretch at 1674 cm⁻¹, consistent with the carboxylic acid group .
*Predicted formula based on structural analogy.
Alkyl and Functionalized Derivatives
- 2-(4-Ethylpyrazol-1-yl)acetic acid : A simpler analog with an ethyl group at the 4-position. Predicted collision cross-section (CCS) for [M+H]+ is 132.3 Ų, suggesting a compact structure .
Functional Group Modifications
- Ester Derivatives : Bis(pyrazol-1-yl)acetate esters (e.g., LOMe, L2OMe) form stable silver(I) complexes, highlighting the role of the ester group in metal coordination .
- Bromoethylamino Substituents: [2-(2-Bromoethylamino)-pyrazol-1-yl]-acetic acid (c2) introduces a reactive bromine atom, enabling further alkylation or nucleophilic substitutions .
Spectroscopic and Analytical Data
Biological Activity
[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activity, and a methoxy-ethoxy substituent that enhances solubility and bioavailability. The acetic acid moiety contributes to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The pyrazole ring can modulate enzyme activity, while the methoxy-ethoxy group may improve solubility and facilitate cellular uptake. Additionally, the acetic acid component can engage in hydrogen bonding and electrostatic interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, compounds showed inhibition zones against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Anti-inflammatory Effects
Pyrazole derivatives have been investigated for their anti-inflammatory properties. A series of studies highlighted that certain derivatives exhibited potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. For instance, one study reported IC50 values for COX-2 inhibition ranging from 0.034 to 0.052 μM, indicating strong anti-inflammatory potential .
Anticancer Properties
The anticancer activity of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have shown effectiveness against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. Notably, some derivatives exhibited lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil, suggesting promising anticancer efficacy .
Table 1: Summary of Biological Activities
| Activity | Tested Derivatives | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| Antimicrobial | 4a, 5a, 7b | 0.22 - 0.25 | - |
| Anti-inflammatory | Various derivatives | - | 0.034 - 0.052 |
| Anticancer | 7f | - | <371.36 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
